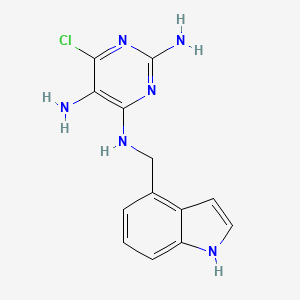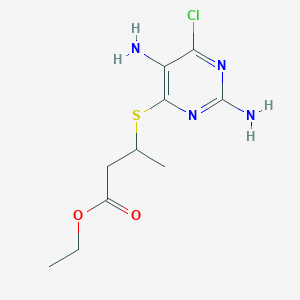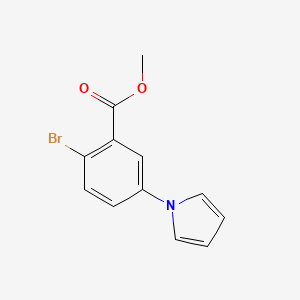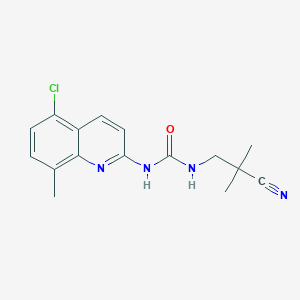
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase inhibitor that has been extensively studied in the field of cancer research. It was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mecanismo De Acción
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea also inhibits angiogenesis by blocking the activity of VEGFR, which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of receptor tyrosine kinases. It also inhibits angiogenesis, which can lead to the starvation of cancer cells due to a lack of blood supply. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have minimal effects on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical studies. However, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has some limitations for use in lab experiments. It is a multi-targeted inhibitor, which can make it difficult to determine the specific effects of the drug on individual signaling pathways. Additionally, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea. One area of research is the development of new analogs of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea that may have improved efficacy and selectivity. Another area of research is the investigation of the role of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in the treatment of other diseases, such as Alzheimer's disease, is an area of active research.
Métodos De Síntesis
The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea involves a multi-step process that includes the formation of a quinoline ring and the introduction of a sulfonamide group. The final step involves the addition of a urea group to the quinoline ring. The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Propiedades
IUPAC Name |
1-(2-methylsulfonylethyl)-3-quinolin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-20(18,19)9-8-14-13(17)16-12-7-6-10-4-2-3-5-11(10)15-12/h2-7H,8-9H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSDVIVWPWXDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)NC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)

![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)

![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)

![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![N-[3-methyl-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B7433798.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)

